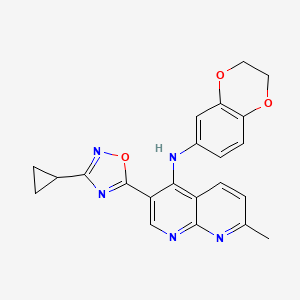

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3/c1-12-2-6-15-19(25-14-5-7-17-18(10-14)29-9-8-28-17)16(11-23-21(15)24-12)22-26-20(27-30-22)13-3-4-13/h2,5-7,10-11,13H,3-4,8-9H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCWEUXGXNZRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=NC(=NO5)C6CC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibitory effects, and cytotoxicity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The presence of the oxadiazole ring in this compound suggests potential activity against various bacterial strains.

In a comparative study of oxadiazole derivatives, it was found that compounds containing the oxadiazole moiety exhibited significant bactericidal effects against Staphylococcus spp. and other Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial biofilm formation and gene transcription .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been investigated, particularly against enzymes such as α-glucosidase and acetylcholinesterase (AChE). The results indicated that:

- Inhibition of α-glucosidase : The compound showed substantial inhibitory activity against yeast α-glucosidase. This could have implications for the management of Type 2 Diabetes Mellitus (T2DM).

- Inhibition of AChE : While the inhibition was weaker compared to α-glucosidase, it still indicates potential use in treating Alzheimer's disease due to the role of AChE in neurotransmission .

Cytotoxicity Profile

Cytotoxicity studies conducted on various cell lines (e.g., L929 fibroblast cells) revealed that:

- The compound exhibited low cytotoxicity at concentrations up to 200 µM.

- In some cases, it even enhanced cell viability, suggesting a possible protective effect against cellular damage .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The benzodioxin-amine group in the target compound is analogous to the dimethylaminomethyl-phenyl group in ’s compound, both of which may enhance solubility or receptor interactions .

- The cyclopropyl-oxadiazole moiety, shared with the compound in , is known to confer metabolic stability in medicinal chemistry applications .

Computational and Experimental Comparisons

ChemGPS-NP Analysis

The ChemGPS-NP model () positions compounds in a multidimensional chemical space based on descriptors like lipophilicity, polarity, and molecular size. While data for the target compound are unavailable, analogues like 5n and the benzodioxin-containing compound in likely occupy regions associated with moderate lipophilicity (logP ~2–3) and intermediate hydrogen-bonding capacity, making them suitable for CNS or antimicrobial applications .

Agglomerative Hierarchical Clustering (AHC)

AHC analysis () clusters compounds by structural similarity, predicting shared bioactivity. The target compound’s 1,8-naphthyridine core and oxadiazole substituent would cluster with kinase inhibitors (e.g., imatinib analogues) or topoisomerase inhibitors, whereas simpler oxadiazoles (e.g., ) may group with antimicrobial agents .

Predictive Modeling

XGBoost models () predict properties like solubility or target binding. For example, the target compound’s benzodioxin-amine group may correlate with improved solubility (predicted logS ≈ -4.5) compared to 5n (logS ≈ -5.2), based on similar substituent effects .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a 1,8-naphthyridine core substituted with a cyclopropyl-oxadiazole group and a 2,3-dihydro-1,4-benzodioxin amine. The oxadiazole ring (electron-deficient) enhances electrophilic reactivity, while the benzodioxin moiety (electron-rich) may participate in π-π stacking or hydrogen bonding. The cyclopropyl group introduces steric constraints, potentially affecting binding affinity or metabolic stability .

Q. What are standard synthetic routes for this compound, and which steps are yield-limiting?

Synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1: Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃) .

- Step 2: Coupling the oxadiazole intermediate to the naphthyridine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Yield-limiting steps: Cyclopropane incorporation (due to steric hindrance) and final amine coupling (requires optimized catalysts like CuBr or Cs₂CO₃) .

Q. Which spectroscopic techniques are critical for characterization, and what key markers should researchers expect?

- ¹H/¹³C NMR: Look for cyclopropane protons at δ 0.5–1.5 ppm and benzodioxin aromatic protons at δ 6.5–7.5 ppm. The naphthyridine core shows distinct splitting patterns due to its fused ring system .

- HRMS: Confirm molecular ion peaks with <5 ppm mass accuracy (e.g., [M+H]+ at m/z calculated for C₂₃H₂₀N₆O₃) .

- IR: Oxadiazole C=N stretches near 1635 cm⁻¹ and benzodioxin C-O-C vibrations at 1249 cm⁻¹ .

Advanced Research Questions

Q. How can synthesis be optimized to improve cyclopropane incorporation yields?

- Catalyst screening: Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) for milder conditions .

- Solvent optimization: Use polar aprotic solvents (DMF or DMSO) to enhance solubility of bulky intermediates .

- Purification: Employ gradient flash chromatography (e.g., 0–100% EtOAc/hexane) to isolate sterically hindered products .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

- Method: Compare experimental shifts with DFT-calculated NMR (using Gaussian or ORCA). Discrepancies may arise from solvent effects (e.g., DMSO vs. gas phase) or tautomerism in the oxadiazole ring .

- Validation: Run variable-temperature NMR to detect dynamic processes (e.g., ring puckering in cyclopropane) .

Q. What computational strategies predict target-specific interactions for this compound?

- Adapt-cMolGPT modeling: Train a generative model on protein-ligand databases (e.g., PDB) to prioritize derivatives with enhanced binding to kinases or GPCRs .

- Docking studies: Use AutoDock Vina to simulate interactions with conserved residues (e.g., ATP-binding pockets) .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

- Framework: Follow Project INCHEMBIOL guidelines:

- Distribution: Measure logP (octanol-water) to predict bioaccumulation.

- Degradation: Conduct photolysis/hydrolysis assays under simulated environmental conditions (pH 5–9, UV light) .

- Toxicity: Use Daphnia magna or algal growth inhibition tests for ecotoxicological profiling .

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition: Screen against acetylcholinesterase (Ellman’s assay) or kinases (ADP-Glo™), referencing structural analogs with oxadiazole motifs .

- Cell-based models: Test antiproliferative activity in cancer lines (e.g., MTT assay on HeLa or MCF-7 cells) .

Q. How can QSAR models guide the design of derivatives with improved activity?

- Parameters: Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) descriptors .

- Validation: Synthesize 5–10 derivatives with varied substituents (e.g., nitro, methoxy) and correlate activity trends with QSAR predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.